2-hydroxy-N'-[(E)-(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N-[(6-methyl-4-oxo-1-benzopyran-3-yl)methylideneamino]benzamide is a member of chromones.
Scientific Research Applications
Anticancer Activity
2-Hydroxy-N'-[(E)-(6-Methyl-4-Oxo-4H-Chromen-3-Yl)Methylidene]Benzohydrazide and its derivatives have been evaluated for their anticancer activities. Novel α-hydrazinophosphonic acid, 1,4,5,2λ5-oxadiazaphosphinines, and 1,3,2λ5-benzoxazaphosphinines bearing a chromone ring were synthesized from this compound. They exhibited significant effects against MCF-7 breast cancer cells and inhibited the expression of VEGF, a critical factor in cancer progression (Ali, Ali, Abdel‐kariem, & Ahmed, 2017).
Metal Complexes and Biological Activity
Metal complexes of ONO donor Schiff base ligand, synthesized from a derivative of this compound, showed diverse biological activities. These complexes were tested for their antioxidant, antidiabetic, and antimicrobial properties, with some exhibiting effective α-glucosidase inhibitory activity (Naik, Selvaraj, & Naik, 2014).
Cardioprotective Effects
A derivative of this compound, (E)-N'-(1-(3-Oxo-3H-Benzo[F]Chromen-2-Yl)Ethylidene)Benzohydrazide, showed protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. It displayed potent inhibition of angiotensin-converting enzyme and reduced cardiac dysfunction markers, suggesting its potential as an anticoagulant agent in acute myocardial infarction (Emna et al., 2020).
Inhibitory Effect on MCL-1 Protein
Coumarin benzoylhydrazones, including derivatives of this compound, have been investigated for their inhibitory effects against the MCL-1 protein, which plays a role in acute myeloid leukemia. Molecular docking simulations suggested that these compounds could exhibit anticancer properties (Simijonović, Antonijević, Avdović, Petrović, & Marković, 2021).
Antibacterial Effects
Some derivatives of this compound have been synthesized and evaluated for their antibacterial activities. These compounds displayed significant antibacterial properties against various bacterial strains, suggesting their potential use in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(6-methyl-4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O4/c1-11-6-7-16-14(8-11)17(22)12(10-24-16)9-19-20-18(23)13-4-2-3-5-15(13)21/h2-10,21H,1H3,(H,20,23)/b19-9+ |
InChI Key |
UJQOMSYTZCOFPH-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CC=CC=C3O |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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